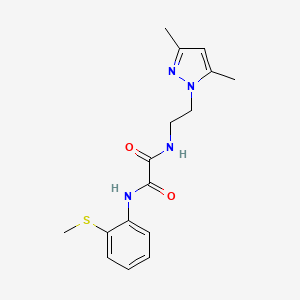

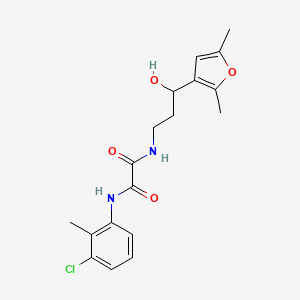

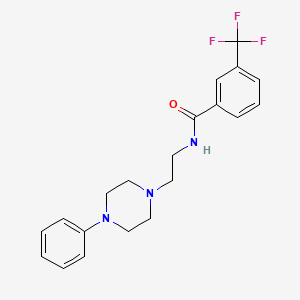

![molecular formula C13H12N2O3 B2866487 [(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate CAS No. 516503-35-8](/img/structure/B2866487.png)

[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Indole derivatives are synthesized through a variety of methods, often involving electrophilic substitution due to the excessive π-electrons delocalization . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . It is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, often involving electrophilic substitution . The exact reactions would depend on the specific derivative and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific derivative. In general, indole is crystalline and colorless in nature with specific odors .Scientific Research Applications

Clinical Research and Biomarker Verification

The compound MLS001004773 has been instrumental in advancing clinical research, particularly in the verification of proteins and metabolites of clinical interest. It is utilized in mass spectrometry to streamline the translational research workflow, which involves the conversion of basic science discoveries into clinical applications . This process is crucial for improving human health by enabling the discovery and validation of biomarkers that can lead to personalized therapies.

Machine Learning in Scientific Discovery

MLS001004773 may play a role in the field of computational biochemistry, where machine learning (ML) techniques are applied to enhance scientific discovery . ML can help in understanding complex biochemical processes by analyzing large datasets, where compounds like MLS001004773 could be pivotal in identifying new patterns and insights.

Antiviral Research

Indole derivatives, which include MLS001004773, have shown potential in antiviral research. They have been used to develop compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This research is vital for the development of new antiviral drugs that can help in the treatment and prevention of viral infections.

Anti-inflammatory and Anticancer Applications

The anti-inflammatory and anticancer properties of indole derivatives make MLS001004773 a valuable compound in pharmacological research. Its structure allows it to bind with high affinity to multiple receptors, which can be leveraged to develop new therapeutic agents for treating inflammation and cancer .

Neuroscience and Neuropharmacology

Given the structural similarity of MLS001004773 to compounds that affect the central nervous system, such as LSD, it could be used in neuroscience research to study neuropharmacological processes. This includes exploring its effects on neurotransmitter systems and potential applications in treating neurological disorders .

Agricultural Chemistry

MLS001004773 might also find applications in agricultural chemistry, particularly as a derivative of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants . It could be used to synthesize new compounds that regulate plant growth and development, contributing to agricultural productivity.

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-11(7-14-18-10(2)17)12-5-3-4-6-15(12)13(9)8-16/h3-8H,1-2H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJVECODTGQICI-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=NOC(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=C1/C=N/OC(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828615 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

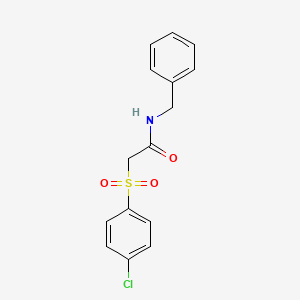

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

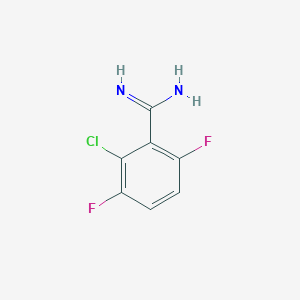

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)

![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)

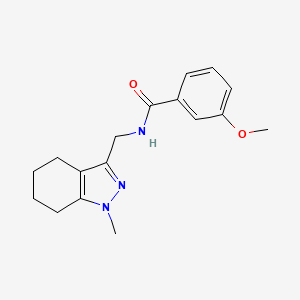

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)

![5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2866426.png)